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Compound of Interest

Compound Name: 2-lodohexane

Cat. No.: B100192

This guide provides a detailed overview of the spectroscopic data for 2-iodohexane (CAS No:
18589-27-0), a key alkyl iodide intermediate.[1] The document is intended for researchers,
scientists, and professionals in drug development, offering a centralized resource for its nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

2-lodohexane is a secondary haloalkane with the chemical formula CeHasl.[1][2] Its structure
consists of a six-carbon hexane chain with an iodine atom substituted at the second carbon
position. This structure gives rise to distinct spectroscopic features that are crucial for its
identification and characterization. The primary analytical techniques—NMR, IR, and MS—
provide complementary information regarding the molecule's carbon-hydrogen framework,
functional groups, and overall molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structure of organic
molecules. For 2-iodohexane, both *H and 3C NMR provide key insights into its atomic
connectivity.

'H NMR Spectroscopy

The *H NMR spectrum of 2-iodohexane is characterized by signals corresponding to the 13
distinct protons in the molecule. The chemical shifts (d) are influenced by the electronegative
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iodine atom, which deshields adjacent protons, causing them to resonate further downfield.

Table 1: Predicted *H NMR Data for 2-lodohexane

Chemical Shift Coupling
Protons T .
. (6, ppm) Multiplicity Constant (J, Integration
(Position) ) ]
(Predicted) Hz) (Predicted)
CHs (C1) ~1.70 Doublet ~6.8 3H
CH-I (C2) ~4.15 Sextet ~6.8 1H
CH:z (C3) ~1.80 Multiplet - 2H
CHz (C4) ~1.35 Multiplet - 2H
CHz (C5) ~1.30 Multiplet - 2H
CHs (C6) ~0.90 Triplet ~7.2 3H

Note: Predicted values are based on standard chemical shift tables and analysis of similar
structures. Actual experimental values may vary slightly.

3C NMR Spectroscopy

The 13C NMR spectrum of 2-iodohexane displays six unique signals, corresponding to each
carbon atom in the molecule. The carbon atom bonded to the iodine (C2) is significantly shifted
due to the "heavy atom effect.”

Table 2: 3C NMR Data for 2-lodohexane
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Carbon Atom Chemical Shift (6, ppm)
C1 28.5
Cc2 36.0
C3 42.1
C4 30.9
C5 22.3
C6 13.9

(Data sourced from A. Ejchart, Org. Magn. Resonance 15, 22 (1981) as cited by SpectraBase
and PubChem).[1][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of 2-
iodohexane is dominated by absorptions from C-H and C-I bonds.

Table 3: Key IR Absorption Bands for 2-lodohexane

Wavenumber (cm—?) Bond Vibration Intensity
2850-2960 C-H (sp?3) stretch Medium-Strong
1450-1470 C-H bend (CH2) Medium

1375 C-H bend (CHs) Medium
500-600 C-I stretch Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. Electron lonization (EIl) is a common method that results in the formation of a
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molecular ion (M+) and various fragment ions, which are characteristic of the compound's
structure.

Table 4: Major Peaks in the Electron lonization Mass Spectrum of 2-lodohexane

m/z Relative Intensity (%) Proposed Fragment
212 ~5 [M]* (CeHusl)*

127 ~15 [

85 ~95 [M - []* (CeH13)*

57 ~40 [CaHo]*

43 100 [C3H7]*

41 ~60 [CsHs]*

(Data sourced from NIST Mass Spectrometry Data Center).[2]

Experimental Protocols

The data presented in this guide are obtained through standardized spectroscopic techniques.
The following are generalized protocols typical for the analysis of a liquid haloalkane like 2-
iodohexane.

NMR Spectroscopy Protocol

A solution of 2-iodohexane is prepared by dissolving 5-25 mg of the compound in
approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDClIsz) within a 5 mm NMR
tube. Tetramethylsilane (TMS) is often used as an internal standard (& 0.00 ppm). The
spectrum is acquired on an NMR spectrometer (e.g., operating at 300-500 MHz for *H) at a
constant temperature, typically 298 K. Data acquisition involves a set number of scans, which
are then Fourier transformed to produce the final spectrum.

IR Spectroscopy Protocol

For a liquid sample like 2-iodohexane, the spectrum is typically recorded "neat” (undiluted). A
single drop of the liquid is placed between two polished salt plates (e.g., NaCl or KBr), which
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are then pressed together to form a thin liquid film. The plates are mounted in the sample
holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded
first and automatically subtracted from the sample spectrum to eliminate interference from
atmospheric COz2 and H2O.

Mass Spectrometry Protocol

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction. For electron ionization (EI-MS), the sample is
introduced into the ion source, where it is vaporized and bombarded by a beam of electrons,
typically with an energy of 70 eV. This causes the molecule to ionize and fragment. The
resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge (m/z) ratio. A detector then records the
abundance of each ion.

Logical Workflow for Spectroscopic Analysis

The characterization of an organic compound like 2-iodohexane follows a logical progression
of spectroscopic analyses. Each technique provides a piece of the structural puzzle,
culminating in an unambiguous identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-lodohexane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100192#spectroscopic-data-of-2-iodohexane-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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